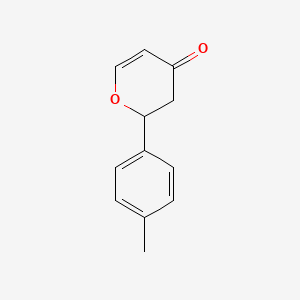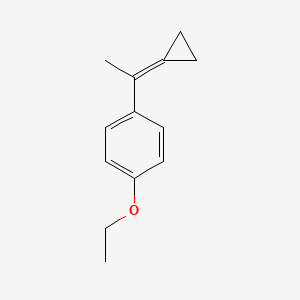
Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy-: is an organic compound with a unique structure that includes a benzene ring substituted with a cyclopropylideneethyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- typically involves the reaction of benzene derivatives with cyclopropylideneethyl and ethoxy substituents. One common method includes the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones under mild conditions . This method features good functional group compatibility and affords high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of palladium catalysts and controlled reaction conditions ensures high efficiency and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, ketones, aldehydes, and more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- involves its interaction with molecular targets through its functional groups. The cyclopropylideneethyl group introduces strain and reactivity, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various chemical reactions and biological interactions.
Comparación Con Compuestos Similares
Benzene, (1-cyclopropylideneethyl)-: Similar structure but lacks the ethoxy group.
Benzene, (cyclopropylidenemethyl)-: Similar structure with a different substitution pattern.
Uniqueness: Benzene, 1-(1-cyclopropylideneethyl)-4-ethoxy- is unique due to the presence of both the cyclopropylideneethyl and ethoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
502852-31-5 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-(1-cyclopropylideneethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C13H16O/c1-3-14-13-8-6-12(7-9-13)10(2)11-4-5-11/h6-9H,3-5H2,1-2H3 |
Clave InChI |
GQWMDTAXZSOLDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
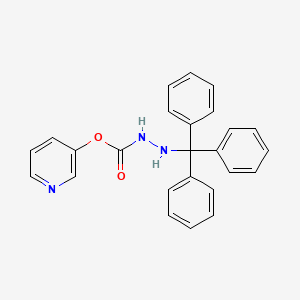
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
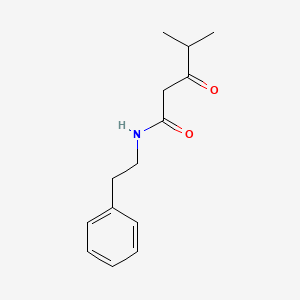
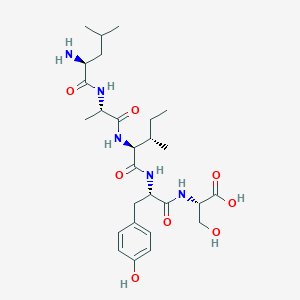
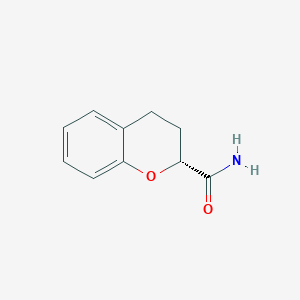
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
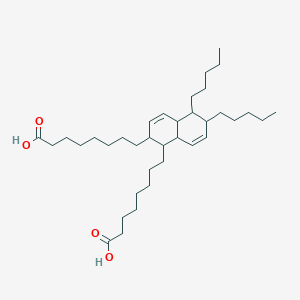
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
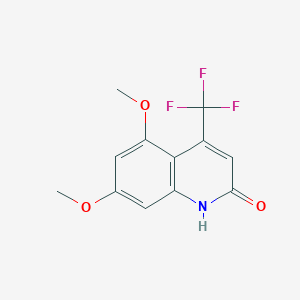
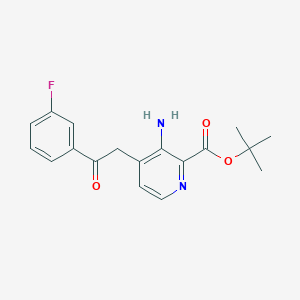
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
